Dibenzoxepinas

Dibenzoxepines are a class of chemical compounds characterized by a core structure consisting of two benzene rings fused together with an oxepine ring. These unique structural features endow dibenzoxepines with diverse biological activities, making them of significant interest in the field of medicinal chemistry and drug discovery. Due to their potential as inhibitors for various enzymes and receptors, they have been explored for a wide range of therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective effects.

Dibenzoxepines can be synthesized through a variety of methods, such as condensation reactions, ring-opening polymerizations, and coupling reactions. Their synthesis often requires careful control over reaction conditions to ensure the formation of the desired products with high purity. Moreover, due to their complex structure, dibenzoxepines may exhibit unique properties in terms of solubility, stability, and bioavailability, which can influence their utility in pharmaceutical development.

Given their multifaceted nature, dibenzoxepines continue to be an active area of research, driving the exploration of new chemical entities with improved therapeutic profiles.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

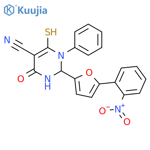

|

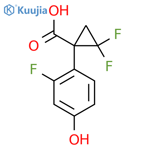

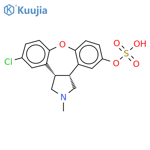

10,11-Dihydro-2,8-dihydroxy-1,7-dimethyl-6-vinyldibenz[b,f]oxepin | 152269-94-8 | C18H18O3 |

|

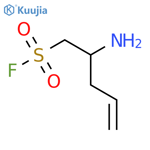

Dibenz[b,f]oxepin-1-ethanamine,4,6,7-trimethoxy-N,N-dimethyl- | 110883-34-6 | C21H25NO4 |

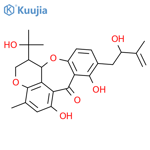

|

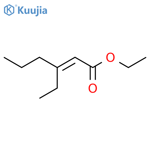

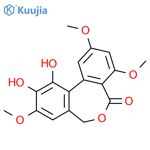

Arugosin D | 55826-58-9 | C25H28O7 |

|

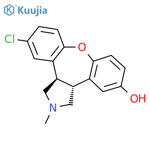

Dibenz[b,e]oxepin-11(6H)-one,2-chloro- | 23560-69-2 | C14H9CLO2 |

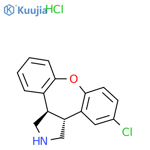

|

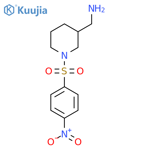

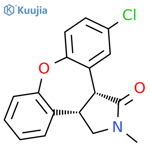

N-Desmethyl Asenapine Hydrochloride | 1170701-78-6 | C16H15Cl2NO |

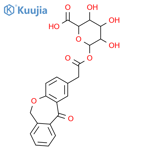

|

b-D-Glucopyranuronic acid,1-(6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetate) | 81536-58-5 | C22H20O10 |

|

Asenapine 11-Hydroxysulfate-13CD3 | 1391745-00-8 | C17H16ClNO5S |

|

(2R,6R)-17-Chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7,9,11,15,17-hexaen-3-one | 165890-26-6 | C17H14ClNO2 |

|

10,11-dihydroxy-2,4,9-trimethoxy-7H-dibenzo[c,e]oxepin-5-one | 194924-01-1 | C17H16O7 |

|

11-Hydroxyasenapine | 1262639-38-2 | C17H16ClNO2 |

Literatura Relacionada

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

Fornecedores recomendados

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Rhino Pharmaceutical Tech Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados